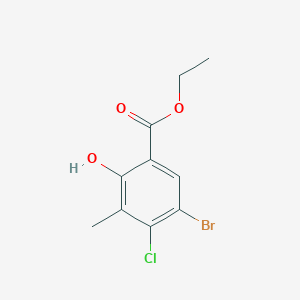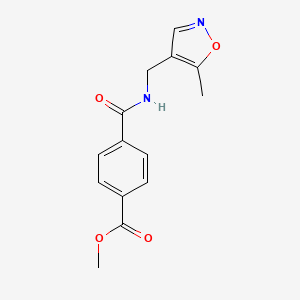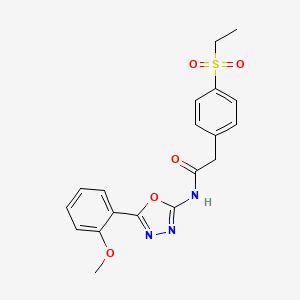
2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound featuring a unique structure combining sulfonyl, phenyl, and oxadiazole moieties. This compound can exhibit a wide range of chemical properties, making it an intriguing subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step synthetic processes. Starting from basic precursors like ethylsulfonyl chloride, methoxybenzene, and acetamide, the key steps include nucleophilic substitution reactions and cyclization reactions under specific conditions.
Step 1: Nucleophilic substitution reaction involving ethylsulfonyl chloride and a suitable phenyl compound.
Step 2: Formation of the oxadiazole ring through cyclization, involving reagents like hydrazine hydrate.
Step 3: Coupling the resulting intermediate with 2-methoxyphenylacetyl chloride.
Industrial Production Methods: In industrial settings, the production methods involve scaling up the laboratory synthetic procedures with optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow chemistry techniques can significantly enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oxidation reactions can modify the sulfonyl or phenyl groups, altering the compound's properties.
Reduction: Reduction of specific functional groups, such as the nitro group if present, to corresponding amines.
Substitution: Electrophilic or nucleophilic substitutions on the phenyl ring can introduce new functional groups, altering the compound's reactivity.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Alkyl halides, amines, under acidic or basic conditions.
Major Products Formed: The products vary based on the specific reaction. Oxidation typically yields sulfoxides or sulfones, reduction yields amines, and substitution can yield a variety of alkylated or functionalized products.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
Used as a starting material for further organic synthesis.
Acts as a ligand in coordination chemistry.
In Biology:
Potential as a biochemical probe due to its structural complexity.
Investigated for its interactions with biological macromolecules.
In Medicine:
Explored for potential pharmaceutical applications.
Analyzed for its biological activity and therapeutic potential.
In Industry:
Utilized in the development of advanced materials.
Considered for applications in the synthesis of dyes and polymers.
Wirkmechanismus
2-(4-(Ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects primarily through interaction with specific molecular targets. The sulfonyl and oxadiazole groups may bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to observable physiological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Methylsulfonyl)phenyl)-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Propylsulfonyl)phenyl)-N-(5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
This article presents a detailed overview of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Intrigued by any particular section?
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-28(24,25)14-10-8-13(9-11-14)12-17(23)20-19-22-21-18(27-19)15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJPXDMLRIEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2908144.png)

![(3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B2908148.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide](/img/structure/B2908149.png)
![3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2908152.png)
![2-[(3,4-Dihydroxyphenyl)-oxomethyl]-3-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile](/img/structure/B2908153.png)
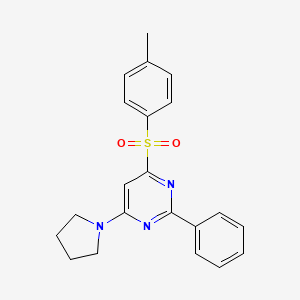
![1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2908155.png)
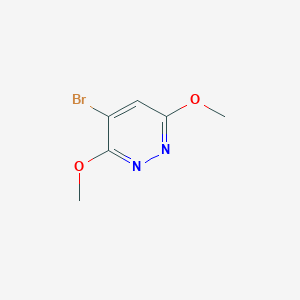

![5-[({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2908161.png)
